5-Isopropyl-2-(trifluoromethyl)aniline

説明

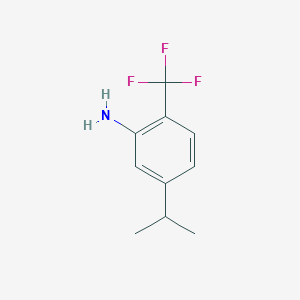

5-Isopropyl-2-(trifluoromethyl)aniline: is an organic compound that belongs to the class of anilines. It is characterized by the presence of an isopropyl group and a trifluoromethyl group attached to the benzene ring.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 5-Isopropyl-2-(trifluoromethyl)aniline typically involves the nitration of isopropylbenzene followed by reduction and subsequent introduction of the trifluoromethyl group. One common method includes:

Nitration: Isopropylbenzene is nitrated using a mixture of concentrated nitric and sulfuric acids to form 5-nitroisopropylbenzene.

Reduction: The nitro group is then reduced to an amine using reducing agents such as iron and hydrochloric acid or catalytic hydrogenation.

Trifluoromethylation: The final step involves introducing the trifluoromethyl group using reagents like trifluoromethyl iodide in the presence of a base.

Industrial Production Methods: Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors and more efficient catalysts to improve yield and reduce production costs .

化学反応の分析

Types of Reactions: 5-Isopropyl-2-(trifluoromethyl)aniline undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: The compound can be reduced to form different amine derivatives.

Substitution: It can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation are used.

Substitution: Reagents such as halogens (chlorine, bromine), nitric acid, and sulfuric acid are employed under controlled conditions.

Major Products:

Oxidation: Quinones and other oxidized derivatives.

Reduction: Various amine derivatives.

Substitution: Halogenated, nitrated, or sulfonated products.

科学的研究の応用

Chemical Properties and Structure

5-Isopropyl-2-(trifluoromethyl)aniline possesses a trifluoromethyl group, which enhances its lipophilicity and biological activity. The presence of the isopropyl group contributes to its steric properties, making it a valuable building block in synthetic chemistry.

Scientific Research Applications

1. Pharmaceutical Development

This compound is utilized as an intermediate in the synthesis of various pharmaceuticals. Its derivatives have shown promise in targeting neurological disorders and bacterial infections. For instance, compounds derived from this aniline have been evaluated for their antimicrobial properties against Staphylococcus aureus and Mycobacterium tuberculosis, demonstrating significant bactericidal activity with minimum inhibitory concentrations (MICs) ranging from 0.070 to 35.8 μM .

2. Agrochemicals

In the agricultural sector, this compound plays a crucial role in formulating effective herbicides and pesticides. Its unique chemical structure enhances the efficacy of these agrochemicals, contributing to improved crop yields and pest resistance . The trifluoromethyl group is particularly noted for increasing the stability and bioavailability of agrochemical formulations.

3. Material Science

This compound is incorporated into polymers and coatings to enhance thermal stability and chemical resistance. This application is vital in developing advanced materials used in various industrial contexts, where durability and performance are critical .

4. Analytical Chemistry

This compound serves as a reagent in analytical methods, facilitating the detection and quantification of other substances. Its role in quality control across industries underscores its importance in ensuring product safety and compliance with regulatory standards .

Case Studies

作用機序

The mechanism of action of 5-Isopropyl-2-(trifluoromethyl)aniline involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its activity in pharmaceuticals and agrochemicals, where it can inhibit or activate specific enzymes and receptors .

類似化合物との比較

- 2-(Trifluoromethyl)aniline

- 4-Isopropyl-2-(trifluoromethyl)aniline

- 5-Methyl-2-(trifluoromethyl)aniline

Comparison: 5-Isopropyl-2-(trifluoromethyl)aniline is unique due to the presence of both isopropyl and trifluoromethyl groups, which confer distinct chemical and physical properties. Compared to similar compounds, it exhibits higher stability and reactivity, making it more suitable for specific applications in pharmaceuticals and agrochemicals .

生物活性

5-Isopropyl-2-(trifluoromethyl)aniline, a compound characterized by its unique trifluoromethyl group, has garnered attention for its potential biological activities. This article aims to provide an in-depth analysis of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is an aromatic amine with the following chemical structure:

- Chemical Formula : C11H14F3N

- Molecular Weight : 229.23 g/mol

The presence of the trifluoromethyl group (-CF₃) is significant as it can enhance the compound's lipophilicity and biological activity, impacting its interaction with biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, including:

- Staphylococcus aureus : MIC values ranging from 0.070 to 8.95 μM, indicating strong antibacterial potential.

- Mycobacterium tuberculosis : MIC values of approximately 18.7 μM demonstrate its potential as an anti-tubercular agent .

The mechanism underlying this activity may involve interference with bacterial metabolic pathways, potentially inhibiting key enzymes essential for growth.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Notable findings include:

- Cell Viability Studies : In human cancer cell lines such as K562 (chronic myeloid leukemia) and MCF-7 (breast carcinoma), IC₅₀ values ranged from approximately 3 to 6 μM, suggesting significant antiproliferative effects .

- Mechanism of Action : The compound may induce apoptosis and inhibit DNA replication in cancer cells, thereby reducing cell viability and proliferation .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic processes in both microbial and cancer cells.

- Receptor Modulation : It could interact with cellular receptors, altering signaling pathways critical for cell survival and proliferation.

- Apoptosis Induction : Evidence suggests that it can trigger apoptotic pathways in cancer cells, leading to programmed cell death .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound, highlighting its potential applications in medicine:

- Antimicrobial Study : A study published in MDPI demonstrated that derivatives containing the trifluoromethyl group exhibited a broad spectrum of antimicrobial activity comparable to established antibiotics .

- Anticancer Evaluation : Research published in the Royal Society of Chemistry indicated that derivatives of similar structures showed enhanced anticancer activity through mechanisms involving tubulin polymerization inhibition .

Summary Table of Biological Activities

特性

IUPAC Name |

5-propan-2-yl-2-(trifluoromethyl)aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12F3N/c1-6(2)7-3-4-8(9(14)5-7)10(11,12)13/h3-6H,14H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLKPKSNAOBZKJY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=C(C=C1)C(F)(F)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12F3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60656-78-2 | |

| Record name | 5-(propan-2-yl)-2-(trifluoromethyl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。